tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is a chemical compound with significant pharmaceutical applications, particularly as an intermediate in the synthesis of anticancer drugs. Its molecular formula is and it has a molecular weight of approximately 329.19 g/mol. The compound is classified under carbamates, which are esters or salts of carbamic acid, and it features a pyrazole ring, a five-membered aromatic structure known for its biological activity.
The compound's CAS Registry Number is 1454848-24-8, and it is recognized in various chemical databases including ChemicalBook and PubChem. It is often associated with the synthesis of Lorlatinib, a drug used in the treatment of non-small cell lung cancer. The classification of this compound as a pharmaceutical intermediate highlights its importance in medicinal chemistry and drug development .
The synthesis of tert-butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate typically involves several key steps:
The synthesis can be performed using various techniques such as solvent-free conditions or microwave-assisted methods to enhance yield and reduce reaction times. Characterization of the synthesized compound is typically conducted using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure .
The molecular structure of tert-butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate features:
The compound's structural formula can be represented in SMILES notation as CN(CC1=NN(C)C(C#N)=C1Br)C(=O)OC(C)(C)C
, indicating the arrangement of atoms within the molecule .
tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate participates in various chemical reactions typical for carbamates:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to facilitate its incorporation into more complex molecular frameworks used in drug design .
The mechanism of action for compounds like tert-butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate primarily revolves around their ability to inhibit specific enzymes or receptors involved in cancer cell proliferation.
In the context of Lorlatinib, it acts by targeting anaplastic lymphoma kinase (ALK), disrupting signaling pathways that promote tumor growth. The precise interaction at the molecular level often involves binding affinity studies and kinetic analyses to elucidate how these compounds modulate biological activity .
Relevant data regarding melting point, boiling point, and density are often not specified but can be inferred from similar compounds within its class .
tert-butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate serves primarily as an intermediate in pharmaceutical synthesis, particularly in developing targeted therapies for cancers such as non-small cell lung cancer. Its role in synthesizing complex molecules underscores its significance in medicinal chemistry, where it contributes to advancements in cancer treatment protocols .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5